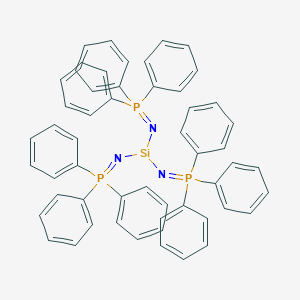
CID 78061620
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 78061620” is a chemical entity registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 78061620 involves specific synthetic routes that include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields such as food and pharmaceuticals. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using cyclodextrins. These methods are designed to improve the physical, chemical, and biological characteristics of the compound, including solubility and stability .
Chemical Reactions Analysis
Types of Reactions: CID 78061620 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and specific catalysts to ensure efficient reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with enhanced properties .
Scientific Research Applications
CID 78061620 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on biological systems. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is used to improve the properties of commercial products .
Mechanism of Action
The mechanism of action of CID 78061620 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78061620 include other cyclodextrin inclusion complexes and derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects.
Uniqueness: this compound is unique due to its specific chemical structure and the inclusion complex formation with cyclodextrins. This uniqueness allows it to have distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C54H45N3P3Si |
|---|---|
Molecular Weight |
857.0 g/mol |
InChI |
InChI=1S/C54H45N3P3Si/c1-10-28-46(29-11-1)58(47-30-12-2-13-31-47,48-32-14-3-15-33-48)55-61(56-59(49-34-16-4-17-35-49,50-36-18-5-19-37-50)51-38-20-6-21-39-51)57-60(52-40-22-7-23-41-52,53-42-24-8-25-43-53)54-44-26-9-27-45-54/h1-45H |
InChI Key |
WNJVTBKEQLAYOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=N[Si](N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N=P(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
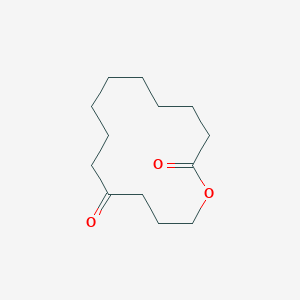
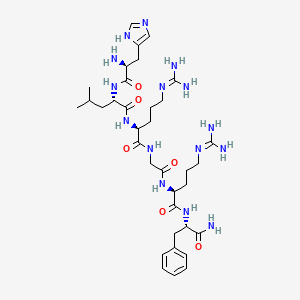
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
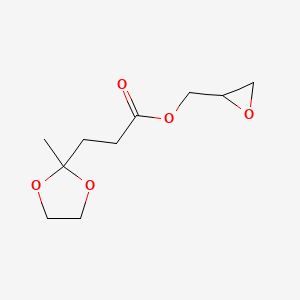
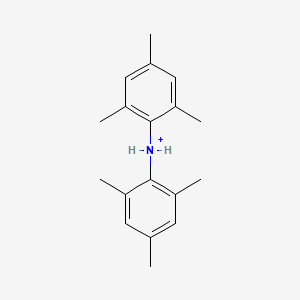
silane](/img/structure/B12552985.png)
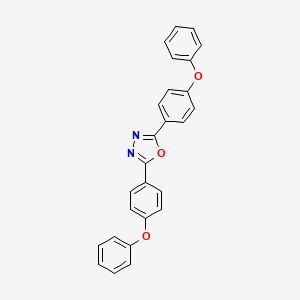
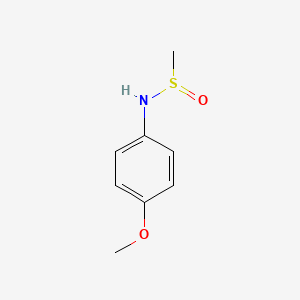
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
